molecular formula C22H25FN2O5S B11262169 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B11262169
M. Wt: 448.5 g/mol
InChI Key: OTGUOMSJGAZFQS-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-methylbenzenesulfonyl chloride and 2-methoxybenzoyl chloride, which undergo a series of nucleophilic substitution and cyclization reactions under controlled conditions. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The purification process typically involves recrystallization and chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts enhanced stability and rigidity compared to linear or branched analogs. This unique framework makes it particularly valuable in applications requiring robust and durable compounds .

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C22H25FN2O5S/c1-16-15-17(7-8-19(16)23)31(27,28)25-13-14-30-22(25)9-11-24(12-10-22)21(26)18-5-3-4-6-20(18)29-2/h3-8,15H,9-14H2,1-2H3

InChI Key

OTGUOMSJGAZFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4OC)F

Origin of Product

United States

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